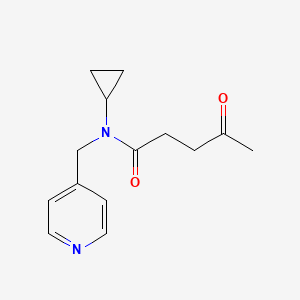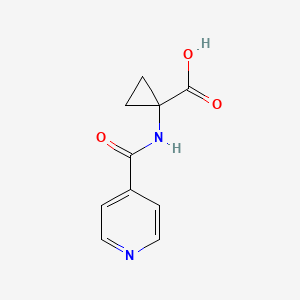![molecular formula C11H10ClNO3 B7580878 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid, also known as CBAC or CPAC, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. CBAC is a cyclic amino acid derivative that contains a cyclopropane ring, a carboxylic acid group, and a 3-chlorobenzoyl moiety.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to have low toxicity and low side effects in animal studies. However, further studies are needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been found to have a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that can be easily synthesized in the laboratory. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity and anti-inflammatory effects, making it a promising candidate for further research. However, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Direcciones Futuras
There are several future directions for research on 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. One potential direction is the development of more potent derivatives of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid that exhibit higher anticancer activity and better oral bioavailability. Additionally, further research is needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. Another potential direction is the investigation of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Finally, the mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid needs to be further elucidated in order to fully understand its therapeutic potential.
In conclusion, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and inflammation. While further research is needed to fully understand its mechanism of action and long-term effects on human health, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid represents a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the growth of tumor cells in vivo. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[(3-chlorobenzoyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-2-7(6-8)9(14)13-11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERKRHVJBHYZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)

![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)